molecular formula C22H21N3O3 B4920984 (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B4920984
M. Wt: 375.4 g/mol
InChI Key: JXOZPYZDLDLCFR-AZUAARDMSA-N
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Description

The compound (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one ring, and a methoxyphenyl group. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Construction of the Tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one Ring: This step may involve the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the quinoline moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain a quinoline moiety.

    Oxazoline Derivatives: Compounds like oxazoline and oxazolidinone, which share the oxazoline ring structure.

Uniqueness

The uniqueness of (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-quinolin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-19-9-5-3-7-16(19)12-25-18-13-24(14-20(18)28-22(25)26)21-11-10-15-6-2-4-8-17(15)23-21/h2-11,18,20H,12-14H2,1H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOZPYZDLDLCFR-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3CN(CC3OC2=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN2[C@H]3CN(C[C@H]3OC2=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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